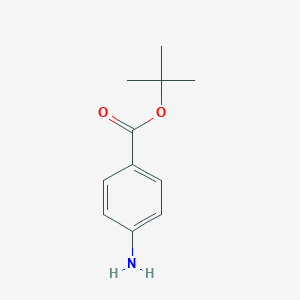

tert-Butyl 4-aminobenzoate

Overview

Description

tert-Butyl 4-aminobenzoate (C₁₁H₁₅NO₂, MW 193.25 g/mol) is a benzoic acid derivative featuring a tert-butyl ester group and a para-amino substituent . It is synthesized via catalytic hydrogenation or reduction of tert-butyl 4-nitrobenzoate using Fe nanoparticles and NaBH₄, yielding high purity (>98%) white crystalline solids . This compound serves as a critical intermediate in pharmaceutical synthesis, including histone deacetylase (HDAC) inhibitors (e.g., AES-135) and aminated quinolinequinone-based antibacterial agents (e.g., AQQ9) . Its tert-butyl group enhances steric bulk, improving solubility in organic solvents and stability during synthetic processes.

Preparation Methods

Catalytic Hydrogenation of tert-Butyl 4-nitrobenzoate

Standard Laboratory Procedure

The reduction of tert-butyl 4-nitrobenzoate to the corresponding amine is typically performed using hydrogen gas and palladium on carbon (Pd/C) as a catalyst. In a representative protocol , 4.75 g (21.279 mmol) of tert-butyl 4-nitrobenzoate is dissolved in 200 mL methanol, followed by the addition of 475 mg Pd/C (10% w/w). After purging the reaction vessel with nitrogen and hydrogen, the mixture is stirred under H₂ at ambient temperature for 5 hours. Filtration through Celite and solvent evaporation yields 4.11 g (21.269 mmol, 100% yield) of this compound as a white solid .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (0.1 equiv) |

| Solvent | Methanol |

| Temperature | 25°C |

| Pressure | Atmospheric H₂ |

| Reaction Time | 5 hours |

| Yield | Quantitative |

Characterization data include NMR (δ 7.79 ppm, aromatic protons; δ 1.56 ppm, tert-butyl group), NMR (δ 165.9 ppm, carbonyl carbon), and IR (1682 cm, C=O stretch) .

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors improve safety and efficiency. A patent describes a transesterification approach using poly(tetrahydrofuran) and 1-butanol under nitrogen sparging at 160–170°C, achieving high purity with residual metal levels below 5 ppm. This method avoids hazardous hydrogen gas but requires precise temperature control to prevent ester hydrolysis .

Transition Metal-Free Hydroboration Reduction

Triethyl Boron/Potassium tert-Butoxide System

A novel hydroboration method eliminates transition metals by employing triethyl boron and potassium tert-butoxide. In this protocol, tert-butyl 4-nitrobenzoate reacts with pinacol borane under mild conditions (25°C, 12 hours), yielding this compound with 85–92% efficiency. The mechanism involves sequential boron-nitrogen coordination and hydride transfer, validated by NMR studies .

Advantages:

-

Avoids precious metal catalysts

-

Compatible with moisture-sensitive substrates

-

Generates non-toxic borylated byproducts

Iron Nanoparticles Doped with Palladium/Nickel

Sustainable Catalytic System

Iron nanoparticles containing ppm levels of Pd/Ni catalyze nitro reductions in water at room temperature . Using NaBH₄ as the hydride source, this method achieves 94% yield within 2 hours, with catalyst recyclability up to five cycles. The synergistic Pd/Ni effect enhances electron transfer, as confirmed by X-ray absorption spectroscopy .

Performance Metrics:

| Metric | Value |

|---|---|

| Catalyst Loading | 0.5 mol% Fe |

| Solvent | Water |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Residual Metals | <2 ppm |

Acid-Catalyzed tert-Butylation of 4-Aminobenzoic Acid

HClO₄-Mediated Esterification

Direct tert-butylation of 4-aminobenzoic acid using HClO₄ in tert-butyl acetate has been reported , though safety concerns limit its utility. Reaction at 60°C for 24 hours affords the ester in 78% yield, but competing hydrolysis reduces scalability.

Salt-Assisted Solubilization

To improve substrate solubility, 4-aminobenzoic acid is pre-treated with camphorsulfonic acid in tert-butyl acetate, achieving 89% yield at 50°C . This approach mitigates premature reaction termination observed in earlier methods.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

| Method | Yield (%) | Catalyst Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Catalytic Hydrogenation | 100 | High | High | Moderate |

| Hydroboration | 90 | Low | Moderate | High |

| Fe Nanoparticles | 94 | Low | High | High |

| HClO₄ Esterification | 78 | Low | Low | Low |

Characterization Consistency

All methods produce this compound with identical spectral profiles:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group in tert-butyl 4-nitrobenzoate is reduced to an amino group using hydrogen gas and a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming N-substituted derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Various amines and palladium catalysts are used for the amination of tert-butyl 4-bromobenzoate.

Major Products:

Reduction: this compound.

Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-aminobenzoate serves as a versatile building block in organic synthesis. It is particularly valuable in the synthesis of antifolate drugs , which are crucial in cancer treatment. The compound is utilized in palladium-catalyzed amination reactions, enabling the efficient production of various N-substituted derivatives. These derivatives can be further modified for use in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound has been implicated in the development of liver-targeted drugs for diabetes treatment. Its structural similarity to folic acid allows it to interact with enzymes that typically utilize folic acid as a substrate, thus disrupting DNA and RNA synthesis within cells. This mechanism is particularly relevant for its role as an antitumor agent .

Research indicates that derivatives of this compound exhibit significant antimicrobial and cytotoxic properties . For instance, studies have shown that modifications of this compound can lead to enhanced antibacterial activity against strains such as Staphylococcus aureus and E. coli, as well as antifungal properties . The compound's ability to inhibit tumor cell growth makes it a candidate for further biological investigations.

Mechanistic Insights

The mechanism of action involves mimicking folic acid, allowing this compound to bind to dihydropteroate synthase, an enzyme critical for folate biosynthesis. This binding disrupts normal cellular processes, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives of aminobenzoic acid, this compound was identified as a potent antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be as low as , showcasing its potential for therapeutic applications against resistant bacterial strains .

Case Study 2: Cancer Cell Inhibition

A series of experiments demonstrated that N-substituted derivatives of this compound exhibited significant cytotoxicity towards HepG2 liver cancer cells, with IC50 values around . These findings suggest that modifications of this compound can enhance its efficacy as an antitumor agent .

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminobenzoate involves its role as a precursor in the synthesis of antifolate compounds. These antifolates inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells. By inhibiting this enzyme, antifolates prevent the proliferation of tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-formamidobenzoate

- Structure: Differs by substitution of the amino group with a formamido (-NHCHO) group (C₁₂H₁₅NO₃, MW 221.25 g/mol).

- It is often used as a protected intermediate in peptide synthesis to prevent undesired side reactions .

- Applications: Less commonly employed in drug synthesis compared to tert-butyl 4-aminobenzoate, as the formamide group requires deprotection steps to regenerate the free amine.

Benzyl 4-aminobenzoate

- Structure: Replaces the tert-butyl ester with a benzyl group (C₁₄H₁₃NO₂, MW 227.26 g/mol).

- Properties: The benzyl group offers moderate steric hindrance but is more susceptible to hydrogenolysis compared to the tert-butyl ester. This makes it less stable under reductive conditions but useful in temporary protection strategies .

- Applications : Used in reductive amination reactions but requires additional steps for deprotection, limiting its utility in multi-step syntheses.

4-Aminobenzoic Acid (PABA)

- Structure: The free acid form (C₇H₇NO₂, MW 137.14 g/mol) lacks the ester group.

- Properties: Highly polar due to the carboxylic acid group, leading to poor solubility in non-polar solvents. The amino group participates directly in folate biosynthesis, a pathway critical for microbial growth .

- Applications: Used in sunscreens and as a vitamin B precursor.

Research Findings and Functional Insights

- Synthetic Advantages: The tert-butyl group in this compound improves stability during high-temperature reactions and acidic/basic conditions, making it preferable to benzyl or methyl esters in multi-step syntheses .

- Biological Relevance: In microbial systems, 4-aminobenzoate derivatives are precursors for folate and siderophores, which are essential for DNA synthesis and iron acquisition . The esterified form may act as a prodrug, enhancing membrane permeability before enzymatic hydrolysis releases active PABA.

- Antibacterial Activity: Derivatives like AQQ9, synthesized from this compound, exhibit potent activity against Gram-positive bacteria (MIC < 1 µg/mL) due to quinone-mediated redox cycling and DNA intercalation .

Biological Activity

Introduction

tert-Butyl 4-aminobenzoate, also known as t-butyl para-aminobenzoate or BABA, is an organic compound with the molecular formula CHNO. It is primarily used in peptide synthesis and has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its effects and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.25 g/mol |

| Melting Point | 108–112 °C |

| Purity | ≥98.0% |

| Appearance | White to light yellow powder |

The biological activity of this compound can be attributed to its structural similarity to para-aminobenzoic acid (PABA), which plays a critical role in the synthesis of folic acid in bacteria. This similarity allows it to act as a competitive inhibitor in folate biosynthesis pathways.

Inhibition of Folate Biosynthesis

Research indicates that compounds similar to PABA can inhibit bacterial growth by blocking the enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition leads to reduced bacterial proliferation, making this compound a potential candidate for antimicrobial applications .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing antibacterial agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several aminobenzoate derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Toxicological Assessment : The safety profile of this compound was assessed through various toxicological studies. It was classified under GHS hazard categories for eye irritation and skin irritation but showed low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg .

- Endocrine Disruption Potential : Recent evaluations using ToxCast/Tox21 databases revealed that while many organic compounds exhibit endocrine disruption potential, this compound displayed low intrinsic biological activity in endocrine assays. This suggests a favorable safety margin for human exposure compared to other compounds tested .

Applications in Research and Industry

Due to its biological properties, this compound is being explored for various applications:

- Peptide Synthesis : It serves as a protecting group in peptide synthesis due to its stability under various reaction conditions.

- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics and treatments for bacterial infections.

- Cosmetic Industry : Given its low toxicity profile, it may be utilized in formulations where skin compatibility is essential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-aminobenzoate in a laboratory setting?

Answer: The synthesis typically involves protecting the amino group of 4-aminobenzoic acid using a tert-butyl group. A common approach is to react 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in a dry solvent (e.g., THF or DCM). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm completion . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%), with characterization by H/C NMR and FT-IR to verify structural integrity .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Answer: Purity is assessed using HPLC with UV detection (λ = 254 nm) or LC-MS for molecular confirmation. Stability studies involve storing the compound at different temperatures (-20°C, 4°C, and room temperature) and analyzing degradation products over time using accelerated stability protocols (e.g., 40°C/75% relative humidity for 4 weeks). Degradation pathways, such as hydrolysis of the tert-butyl group, are monitored via comparative NMR or mass spectrometry . For long-term storage, airtight containers with desiccants in a freezer (-20°C) are recommended to prevent moisture-induced decomposition .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar compounds?

Answer: High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while H NMR is used to identify the tert-butyl group (a singlet at ~1.4 ppm for the nine equivalent protons) and the aromatic protons of the benzoate moiety (distinct coupling patterns at ~6.5–8.0 ppm). FT-IR can differentiate the carbonyl stretch (~1700 cm) and NH vibrations (~3300 cm). X-ray crystallography may resolve ambiguities in cases of isomerism or polymorphism .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives for drug delivery applications?

Answer: Yield optimization requires systematic screening of catalysts, solvents, and reaction temperatures. For example, using DMAP as a catalyst in DCM at 0°C can enhance Boc protection efficiency. Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical variables (e.g., stoichiometry, solvent polarity). Kinetic studies via in-situ Raman spectroscopy or ReactIR provide real-time reaction progress data, enabling adjustments to minimize side reactions like over-alkylation .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound analogs?

Answer: Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Researchers should:

- Replicate experiments using standardized protocols (e.g., ISO 10993 for cytotoxicity).

- Cross-validate results with orthogonal assays (e.g., enzymatic activity vs. cellular uptake).

- Perform structural re-characterization of disputed compounds to confirm identity and purity.

Meta-analyses of published data, as outlined in , can identify trends or outliers linked to methodological differences .

Q. How can this compound be functionalized for use in targeted drug delivery systems?

Answer: The amino group allows conjugation with targeting ligands (e.g., peptides, antibodies) via carbodiimide-mediated coupling (EDC/NHS chemistry). The tert-butyl ester can be selectively deprotected under acidic conditions (e.g., TFA/DCM) to expose a carboxylic acid for further modification. Computational modeling (e.g., molecular docking) guides linker design to balance stability and release kinetics .

Q. What analytical methods are recommended for detecting trace impurities in this compound batches?

Answer: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and tandem mass spectrometry (UHPLC-MS/MS) achieves detection limits <0.1% for common impurities like unreacted 4-aminobenzoic acid or tert-butyl alcohol. Headspace GC-MS identifies volatile degradation products. Quantification against certified reference materials ensures accuracy .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the enzymatic interactions of this compound with aromatic hydroxylases?

Answer: Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified 4-hydroxybenzoate 1-hydroxylase or related enzymes. Monitor substrate depletion via UV-Vis spectroscopy (λ = 290 nm for 4-aminobenzoate derivatives). Control experiments with competitive inhibitors (e.g., tetrafluoro-4-hydroxybenzoate) validate specificity. Molecular dynamics simulations can predict binding modes and guide mutagenesis studies to probe active-site interactions .

Q. What statistical approaches are suitable for analyzing contradictory stability data across multiple studies?

Answer: Multivariate analysis (e.g., principal component analysis) identifies clusters of stability outcomes linked to variables like humidity or temperature. Bayesian meta-analysis quantifies uncertainty and reconciles conflicting results by weighting studies based on sample size and methodological rigor. Sensitivity analysis isolates critical factors (e.g., storage container material) contributing to variability .

Properties

IUPAC Name |

tert-butyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYORUZMJUKHKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283457 | |

| Record name | tert-Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18144-47-3 | |

| Record name | 18144-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.